Myristic Acid-13C3: A Technical Guide for Researchers
Myristic Acid-13C3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Myristic acid-13C3 is a stable isotope-labeled form of myristic acid, a saturated fatty acid with a 14-carbon chain. In this isotopologue, the first three carbon atoms of the chain are replaced with the heavy isotope of carbon, ¹³C. This seemingly subtle modification makes Myristic acid-13C3 an invaluable tool in metabolic research, particularly in the fields of lipidomics, metabolic flux analysis, and drug development. Its primary applications are as a tracer to follow the metabolic fate of myristic acid and as an internal standard for the precise quantification of myristic acid and other fatty acids in complex biological samples.
Core Properties and Specifications
Myristic acid-13C3 is chemically identical to its unlabeled counterpart but possesses a higher molecular weight due to the incorporation of three ¹³C atoms. This mass difference is the basis for its detection and quantification in mass spectrometry-based analytical methods.
| Property | Value | Reference |
| Chemical Formula | ¹³C₃C₁₁H₂₈O₂ | N/A |
| Molecular Weight | 231.35 g/mol | [1] |
| CAS Number | 202114-49-6 | [1] |
| Isotopic Purity | Typically ≥99% | [1] |
| Chemical Purity | Typically ≥98% | [1] |
| Synonyms | Tetradecanoic acid-1,2,3-¹³C₃ | N/A |
Applications in Research
The unique properties of Myristic acid-13C3 make it a versatile tool for a range of research applications:
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Metabolic Flux Analysis (MFA): As a tracer, Myristic acid-13C3 allows researchers to track the pathways of fatty acid metabolism.[2] By introducing the labeled myristic acid into a biological system (e.g., cell culture or in vivo models), scientists can follow its incorporation into more complex lipids, its breakdown through β-oxidation, and its elongation to longer-chain fatty acids. This provides a dynamic view of lipid metabolism that is not possible with traditional analytical methods.
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Internal Standard for Quantification: In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for accuracy and precision.[1] Myristic acid-13C3 is an ideal internal standard for the quantification of endogenous myristic acid because its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation and analysis. This minimizes experimental variability and allows for accurate determination of myristic acid concentrations in various biological matrices.
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Studying Protein Myristoylation: Myristoylation is a crucial lipid modification where myristic acid is attached to the N-terminal glycine (B1666218) of a protein.[3][4] This modification is critical for protein localization, particularly to membranes, and plays a significant role in a variety of signal transduction pathways.[3][5] Myristic acid-13C3 can be used to study the dynamics of protein myristoylation and its role in cellular processes and disease.
Experimental Protocols
Metabolic Flux Analysis using Myristic Acid-13C3 in Cell Culture
This protocol outlines a general procedure for tracing the metabolism of Myristic acid-13C3 in cultured mammalian cells.
Materials:
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Myristic acid-13C3
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Fatty acid-free bovine serum albumin (BSA)
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Cell culture medium (e.g., DMEM)
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Cultured mammalian cells
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Phosphate-buffered saline (PBS)
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Methanol (B129727) (ice-cold)
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Water (LC-MS grade)
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Internal standards for other lipid classes (optional)
Procedure:
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Preparation of Labeled Myristic Acid Stock Solution:
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Dissolve Myristic acid-13C3 in ethanol (B145695) to create a concentrated stock solution.
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Complex the labeled fatty acid with fatty acid-free BSA in serum-free cell culture medium to create a working stock solution. The molar ratio of fatty acid to BSA should be optimized for your cell type, but a 4:1 ratio is a common starting point.
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Cell Culture and Labeling:
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Plate cells and grow to the desired confluency.
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Remove the growth medium and wash the cells twice with warm PBS.
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Add cell culture medium containing the Myristic acid-13C3-BSA complex. The final concentration of labeled myristic acid will need to be optimized but is typically in the range of 10-100 µM.
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Incubate the cells for the desired time period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.
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Metabolite Extraction:
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Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
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Quench metabolism by adding ice-cold methanol to the cells.
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Scrape the cells and collect the cell lysate.
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Perform a Bligh-Dyer or similar lipid extraction using chloroform and water to separate the lipid-containing organic phase from the aqueous phase.[6]
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Dry the lipid extract under a stream of nitrogen.
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LC-MS/MS Analysis:
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Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).
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Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
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Monitor for the mass of the labeled myristic acid and its potential metabolic products (e.g., labeled palmitic acid, labeled phospholipids).
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Data Analysis:
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Integrate the peak areas of the labeled and unlabeled lipid species.
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Calculate the fractional enrichment of the label in different lipid pools over time to determine metabolic flux rates.
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Quantification of Myristic Acid in Plasma using Myristic Acid-13C3 as an Internal Standard
This protocol describes the use of Myristic acid-13C3 as an internal standard for the accurate quantification of myristic acid in a plasma sample by GC-MS.
Materials:
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Myristic acid-13C3
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Unlabeled myristic acid for calibration curve
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Plasma sample
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Methanol
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Acetyl chloride
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Sodium bicarbonate solution
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Anhydrous sodium sulfate
Procedure:
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Sample Preparation:
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Thaw the plasma sample on ice.
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To a known volume of plasma (e.g., 100 µL), add a known amount of Myristic acid-13C3 internal standard solution.
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Lipid Extraction and Saponification:
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Extract the total lipids from the plasma using a method like the Folch extraction (chloroform:methanol).
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Saponify the lipid extract by adding methanolic KOH to release the fatty acids from complex lipids.
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Derivatization to Fatty Acid Methyl Esters (FAMEs):
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Acidify the sample and extract the free fatty acids into hexane.
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Evaporate the hexane and derivatize the fatty acids to their methyl esters by adding methanolic HCl or acetyl chloride in methanol and heating. This step improves the volatility of the fatty acids for GC analysis.
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Neutralize the reaction with a sodium bicarbonate solution and extract the FAMEs into hexane.
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Dry the hexane extract over anhydrous sodium sulfate.
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GC-MS Analysis:
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Inject an aliquot of the FAME extract onto a GC-MS system.
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Use a suitable GC column for fatty acid analysis (e.g., a polar capillary column).
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Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor for the characteristic ions of myristic acid methyl ester and Myristic acid-13C3 methyl ester.
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Quantification:
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Prepare a calibration curve by analyzing known amounts of unlabeled myristic acid with a constant amount of the Myristic acid-13C3 internal standard.
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Calculate the ratio of the peak area of the unlabeled myristic acid to the peak area of the internal standard for both the calibration standards and the unknown sample.
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Determine the concentration of myristic acid in the plasma sample by comparing its peak area ratio to the calibration curve.
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Visualizing Workflows and Pathways
Experimental Workflow for Stable Isotope Tracing
References
- 1. benchchem.com [benchchem.com]
- 2. ckisotopes.com [ckisotopes.com]
- 3. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myristoylation and membrane binding regulate c-Src stability and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
